N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide typically involves multiple steps:
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Formation of the Spirocyclic Intermediate: : The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions. For example, 1,4-dioxaspiro[4.4]nonane can be prepared by reacting 1,4-butanediol with 1,2-dibromoethane in the presence of a base like sodium hydroxide.
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Attachment of the Chlorophenyl Group: : The chlorophenyl acetamide moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 4-chlorophenylacetic acid chloride in the presence of a base such as triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like nitrating mixture (HNO₃/H₂SO₄) for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, analgesic, or antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation. The spirocyclic structure could also influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide: Similar spirocyclic structure but with a different ring size.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-bromophenyl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is unique due to its specific spirocyclic framework combined with the chlorophenyl acetamide moiety. This combination can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-5-3-12(4-6-13)9-15(19)18-10-14-11-20-16(21-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFKZLSSCIGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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